5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Overview
Description
“5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Scientific Research Applications
Chemistry
Dyes and Pigments: Due to its azo structure, the compound can be used in the synthesis of dyes and pigments with specific color properties.
Biology
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Medicine
Pharmaceuticals: The indole moiety is a common feature in many drugs, and derivatives of this compound may have potential therapeutic applications.
Industry
Material Science: The compound can be used in the development of materials with specific optical or electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” typically involves the following steps:
Diazotization: The starting material, 8-aminoquinoline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-iodo-1H-indole-2-ol in the presence of a base such as sodium acetate to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-iodo-3-(phenylazo)-1H-indol-2-ol: Similar structure but with a phenyl group instead of a quinoline group.
5-bromo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
- The presence of both the iodine atom and the quinoline group in “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” makes it unique compared to other azo compounds. The iodine atom can participate in specific halogen bonding interactions, and the quinoline group can enhance the compound’s electronic properties.
Properties
IUPAC Name |
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNPIRDJMCQCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)I)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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